2-Hydroxy-4-methoxy-6-pentylbenzoic acid
Description
Significance of Polyketide-Derived Aromatic Acids in Natural Product Chemistry
Polyketides are a large and structurally diverse class of natural products synthesized by organisms such as bacteria, fungi, and plants. rsc.orgnih.gov They are constructed in a stepwise fashion by enzymes called polyketide synthases (PKSs). acs.orgresearchgate.net Aromatic polyketides are a significant subgroup characterized by their polycyclic aromatic structures. acs.orgresearchgate.net
The biosynthesis of these compounds often begins with simple building blocks like acetyl-CoA and malonyl-CoA. rsc.org A core enzyme module, known as the minimal PKS, assembles a reactive poly-β-ketothioester chain which then undergoes a series of cyclization and aromatization reactions to form the final aromatic scaffold. acs.orgresearchgate.net This enzymatic assembly line allows for the creation of a vast array of complex molecules from simple precursors. nih.gov
The importance of aromatic polyketides in natural product chemistry stems from their wide range of potent biological activities. Many have found application in medicine as anticancer, antibacterial, antifungal, and antiviral agents. nih.govacs.orgresearchgate.net Their complex and diverse structures make them valuable targets for both total synthesis and biosynthetic engineering, where researchers manipulate the PKS enzymes to create novel compounds with potentially improved therapeutic properties. acs.orgresearchgate.net
Overview of the Chemical and Biological Importance of Phenolic Acids in Research
Phenolic acids are a major group of phytochemicals found widely in plant-based foods such as fruits, vegetables, and herbs. ijhmr.comiosrjournals.org Structurally, they are characterized by a phenolic ring and a carboxylic acid function. nih.govresearchgate.net This class is broadly divided into two main categories: derivatives of benzoic acid and derivatives of cinnamic acid. iosrjournals.org
The chemical and biological significance of phenolic acids is largely attributed to their antioxidant properties. iosrjournals.orgnih.gov The hydroxyl group on the aromatic ring enables them to act as free radical scavengers, which helps protect biological systems from oxidative damage caused by reactive oxygen species (ROS). iosrjournals.orgfrontiersin.org This antioxidant capacity is believed to be a key factor in the health benefits associated with diets rich in fruits and vegetables. nih.govfrontiersin.org
Beyond their antioxidant effects, phenolic acids exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govfrontiersin.org Their ability to modulate various cellular processes makes them a subject of intense research for the prevention and treatment of chronic conditions such as cardiovascular disease, cancer, and neurodegenerative disorders. nih.govresearchgate.net
Structural Context within the Benzoic Acid Family
2-Hydroxy-4-methoxy-6-pentylbenzoic acid belongs to the benzoic acid family of compounds. The parent molecule, benzoic acid, consists of a benzene ring attached to a single carboxylic acid group. The derivatives within this family are distinguished by the presence of various functional groups substituted at different positions on the benzene ring.
In the case of this compound, the benzene ring is substituted at three positions:
A hydroxyl (-OH) group at position 2: The presence of a hydroxyl group adjacent to the carboxylic acid makes it a derivative of salicylic acid.
A methoxy (B1213986) (-OCH3) group at position 4: This ether linkage can influence the compound's electronic properties and solubility. quora.com
A pentyl (-C5H11) group at position 6: This alkyl chain adds a significant nonpolar, hydrophobic character to the molecule. cymitquimica.com
This specific arrangement of a hydroxyl, a methoxy, and a pentyl group on the benzoic acid framework defines its unique chemical identity and influences its physical properties and biological interactions.
Structure
2D Structure
3D Structure
Properties
CAS No. |
52189-68-1 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-hydroxy-4-methoxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C13H18O4/c1-3-4-5-6-9-7-10(17-2)8-11(14)12(9)13(15)16/h7-8,14H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
JWSADSZPLGCVPA-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC(=C1)OC)O)C(=O)O |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)OC)O)C(=O)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of 2 Hydroxy 4 Methoxy 6 Pentylbenzoic Acid
Identification in Specific Biological Sources and Organisms
2-Hydroxy-4-methoxy-6-pentylbenzoic acid is a phenolic acid that belongs to the broader class of lichen polyketide secondary metabolites. These compounds are synthesized by the fungal partner (mycobiont) in the lichen symbiosis. Its presence is documented in specific lichen species, which are the primary natural sources for its isolation.
Scientific investigations have confirmed the presence of this compound in the lichen Cladonia stellaris (Opiz.) Pouzar & Vezda, commonly known as the "star-tipped reindeer lichen". jipb.netresearchgate.net In one study, it was isolated alongside other well-known lichen substances such as (+)-usnic acid, perlatolic acid, and atranorin. jipb.net Another investigation into the metabolites of C. stellaris also successfully isolated the compound. researchgate.net
While the compound itself has been identified in C. stellaris, research on other species like Ramalina farinacea has led to the isolation of structurally related phenolic compounds, but not specifically this compound. researchgate.net There is no available scientific literature reporting the isolation of this compound from Cladina macronesica. Lichens are known for their chemosystematics, where the profile of secondary metabolites can be specific to certain species or genera. Therefore, the presence of this compound is not guaranteed even in closely related species.
| Biological Source | This compound Presence | Notable Related Compounds Isolated |
|---|---|---|
| Cladonia stellaris | Reported jipb.netresearchgate.net | Usnic acid, Perlatolic acid, Atranorin, Olivetoric acid jipb.netresearchgate.net |
| Ramalina farinacea | Not Reported | Protocetraric acid researchgate.net |
| Cladina macronesica | Not Reported | N/A |
There are no scientific reports documenting the natural occurrence of this compound in the metabolome of Cannabis sativa. While Cannabis sativa produces a vast array of phenolic compounds, including olivetolic acid (a structural precursor to cannabinoids), the specific methoxy (B1213986) derivative that is the subject of this article has not been identified as a native constituent. However, a related compound, 2-hydroxy-4-methoxybenzoic acid (lacking the pentyl side chain), has been identified as an active principle in the medicinal plant Hemidesmus indicus. nih.gov
Advanced Isolation and Purification Techniques in Natural Product Chemistry
The isolation of this compound from its natural lichen sources involves a series of established techniques in phytochemistry. The general workflow begins with the extraction of all secondary metabolites from the lichen thalli, followed by chromatographic separation and final purification.
Chromatography is the cornerstone for separating individual compounds from the complex mixture obtained after initial solvent extraction.
Initial Extraction : Dried and ground lichen material is typically extracted with a solvent such as acetone. nih.gov This process dissolves a wide range of secondary metabolites. The solvent is then evaporated to yield a crude powder extract. nih.gov
Column Chromatography : This is the most common method for the large-scale separation of lichen compounds. nih.govmdpi.com The crude extract is redissolved and applied to the top of a column packed with a stationary phase, most frequently silica (B1680970) gel. nih.govmdpi.com Sometimes, the silica gel is impregnated with a weak acid like oxalic acid to improve the separation of phenolic compounds. documentsdelivered.com
Mobile Phase : A series of solvents or solvent mixtures (the mobile phase) with increasing polarity are passed through the column. mdpi.com Compounds travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, allowing for their separation into different fractions. A typical solvent gradient might start with non-polar solvents like hexane (B92381) and gradually introduce more polar solvents like ethyl acetate (B1210297) and methanol. mdpi.com
Thin-Layer Chromatography (TLC) : TLC is an analytical technique used to monitor the progress of the column separation and to identify the fractions containing the target compound. nih.gov By comparing the migration distance of spots on a TLC plate with that of a known standard, researchers can select the correct fractions for further purification.
| Technique | Stationary Phase | Typical Mobile Phase Solvents | Purpose |
|---|---|---|---|
| Column Chromatography | Silica gel (Kieselgel 60) nih.gov | Hexane, Ethyl acetate, Methanol, Chloroform researchgate.netmdpi.com | Preparative separation of compounds from crude extract. |
| Thin-Layer Chromatography (TLC) | Silica gel 60 F254 aluminum plates nih.gov | Cyclohexane/Ethyl acetate/Acetic acid mixtures nih.gov | Analytical monitoring of fraction purity and compound identification. |
After chromatographic separation yields fractions rich in the target compound, crystallization is the final step to achieve high purity.
The principle of crystallization relies on the differential solubility of the target compound and any remaining impurities in a particular solvent. The impure solid is dissolved in a suitable hot solvent until a saturated solution is formed. As the solution cools slowly, the solubility of the compound decreases, and it begins to form a crystalline lattice, excluding the less abundant impurities which remain in the solution.
The resulting crystals are then separated by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried. This process, known as recrystallization, can be repeated until the desired level of purity is achieved, which is often confirmed by measuring the compound's melting point. In studies on Cladonia stellaris, related compounds have been purified as white crystals from solvents like diethyl ether. researchgate.net
Quantitative Assessment of Natural Abundance
Determining the amount of this compound in a given lichen sample is crucial for understanding its ecological role and potential for utilization. This is achieved through quantitative analytical techniques.
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a standard method for this purpose. researchgate.net A known weight of the dried lichen is extracted, and the extract is analyzed by HPLC. The area of the chromatographic peak corresponding to the compound is proportional to its concentration. By comparing this peak area to a calibration curve created with known concentrations of a pure standard, the exact amount of the compound in the original sample can be calculated.
In a study on Cladonia stellaris, the concentrations of major lichen acids were determined using Gas Chromatography with Flame Ionization (GC-FID) and HPLC-MS. researchgate.net For example, the concentration of usnic acid was found to range from 0.48–3.08% of the lichen's dry weight, while perlatolic acid ranged from 0.08–0.54%. researchgate.net While specific quantitative data for this compound is not extensively reported, these methods would be applied for its assessment. Broader methods, such as determining the total phenolic content (TPC), can also give a general estimate of phenolic compounds, which are expressed as equivalents of a standard like gallic acid. nih.gov
Biosynthetic Pathways and Precursors of 2 Hydroxy 4 Methoxy 6 Pentylbenzoic Acid
Elucidation of the Acetate-Polymalonate Pathway Involvement
The acetate-polymalonate pathway is a fundamental route for the biosynthesis of a wide array of aromatic compounds in fungi and bacteria. rsc.org This pathway utilizes simple building blocks to construct complex molecular scaffolds.
The biosynthesis of 2-hydroxy-4-methoxy-6-pentylbenzoic acid commences with the condensation of a starter unit, typically acetyl-CoA, with several extender units of malonyl-CoA. rsc.orgresearchgate.net The process is initiated by acetyl-CoA carboxylase and fatty acid synthase enzyme systems. rsc.org The polyketide chain is assembled through successive decarboxylative condensations, where the malonyl group from malonyl-CoA is transferred to an acyl carrier protein (ACP) to form malonyl-ACP. rsc.org This is followed by the condensation with acetyl-CoA (or an acetyl-ACP), leading to a four-carbon 3-ketoacyl-ACP and the release of carbon dioxide. rsc.org This cycle of chain elongation is repeated, adding two carbon units from malonyl-CoA in each step, until a linear poly-β-ketone chain of a specific length is formed. nih.govyoutube.com For this compound, this results in a hexaketide chain.
Once the linear polyketide chain is assembled, it undergoes a series of cyclization and aromatization reactions to form the aromatic ring. nih.govresearchgate.net This transformation is a critical control point in determining the final structure of the polyketide. nih.gov The folding of the reactive poly-β-ketone backbone is directed by specific enzymes, often aromatases and cyclases (ARO/CYC), which are associated with polyketide synthases (PKSs). nih.govnih.gov These enzymes catalyze the regiospecific aldol (B89426) condensations that lead to the formation of the cyclic intermediate. The interior pocket of these ARO/CYC enzymes is a key determinant of the cyclization specificity. nih.gov Subsequent dehydration and enolization steps lead to the formation of the stable aromatic ring system characteristic of this compound. nih.gov
Enzymatic Transformations Leading to the Formation of this compound
A suite of specialized enzymes orchestrates the precise assembly and modification of the polyketide chain to yield this compound.
Polyketide synthases (PKSs) are large, multifunctional enzymes or enzyme complexes that are central to the biosynthesis of polyketides. nih.govresearchgate.net In fungi, including lichen mycobionts, Type I PKSs are typically involved. nih.govresearchgate.net These are large, single proteins with multiple domains, each responsible for a specific catalytic step in the polyketide synthesis. youtube.com Non-reducing PKSs are specifically implicated in the synthesis of aromatic polyketides like depsides and depsidones. researchgate.netresearchgate.net These enzymes guide the iterative condensation of acetate (B1210297) and malonate units and control the subsequent cyclization and aromatization of the polyketide chain. researchgate.netnih.gov While Type I PKSs are the primary catalysts, the presence and potential role of Type III PKSs in lichen mycobionts have also been identified, though their specific function in the synthesis of compounds like this compound is not yet fully understood. nih.govresearchgate.net
Following the formation of the aromatic core, further modifications such as methylation and hydroxylation occur to produce the final this compound molecule. The hydroxyl group at position 2 and the methoxy (B1213986) group at position 4 are introduced by specific tailoring enzymes. Hydroxylation is typically catalyzed by monooxygenases, often cytochrome P450 enzymes, which introduce an oxygen atom from molecular oxygen into the aromatic ring. nih.gov The methylation of the hydroxyl group at the 4-position is carried out by a methyltransferase, which transfers a methyl group from a donor molecule, usually S-adenosyl methionine (SAM). These enzymatic modifications are crucial for the final structure and biological activity of the compound.
Proposed Biosynthetic Routes for Related Depsides and Diphenyl Ethers Incorporating the Pentylbenzoic Acid Moiety
The this compound moiety can serve as a precursor or a building block in the biosynthesis of more complex secondary metabolites, such as depsides and diphenyl ethers. researchgate.netcityu.edu.hkresearchgate.net
Depsides are formed by the esterification of two or more phenolic acid units. researchgate.netcityu.edu.hkresearchgate.net In the context of lichens, it is proposed that a single non-reducing PKS can synthesize two different phenolic rings, one of which could be a derivative of this compound. nih.gov The PKS then catalyzes the ester linkage between these two units, a reaction likely performed by a thioesterase domain within the PKS. nih.gov
Diphenyl ethers, on the other hand, are characterized by an ether linkage between two aromatic rings. cityu.edu.hkresearchgate.net The biosynthesis of these compounds from a depside precursor, which could incorporate the pentylbenzoic acid moiety, is thought to involve an oxidative coupling reaction. nih.gov This crucial step of forming the ether bond is often catalyzed by a cytochrome P450 monooxygenase. nih.gov The genes for the PKS and the cytochrome P450 are typically found together in a biosynthetic gene cluster (BGC), ensuring the coordinated production of these complex molecules. nih.gov The discovery of polybrominated diphenyl ether biosynthetic gene clusters in marine sponges further supports the role of dedicated enzyme systems in the formation of the diphenyl ether linkage. nih.gov
Chemical Synthesis and Derivatization Strategies for 2 Hydroxy 4 Methoxy 6 Pentylbenzoic Acid
Total Synthesis Approaches to the Core Chemical Structure
The total synthesis of 2-hydroxy-4-methoxy-6-pentylbenzoic acid, also known as 4-O-methylolivetolcarboxylic acid, typically involves a multi-step sequence. A common strategy begins with the construction of a suitably substituted aromatic ring, followed by the introduction of the carboxyl and pentyl groups.
One established pathway involves the use of methyl acetoacetate and sodium methoxide to form methyl 2,4-dihydroxy-6-methylbenzoate (methyl β-orsellinate). This intermediate is then subjected to a series of reactions to introduce the pentyl side chain and modify the substituents. A key transformation is the Gattermann formylation or a similar reaction to introduce an aldehyde group, which can then be converted to the final carboxylic acid.
Alternatively, biosynthetic pathways have been engineered in microorganisms like Escherichia coli and Aspergillus nidulans to produce the precursor olivetolic acid (2,4-dihydroxy-6-pentylbenzoic acid). nih.govacs.org This biosynthetic approach starts from hexanoyl-CoA and malonyl-CoA, which are elongated and cyclized by enzymes such as olivetolic acid synthase (OAS) and olivetolic acid cyclase (OAC) to form the core structure. sjtu.edu.cngoogle.com While this is a biological synthesis, the resulting olivetolic acid can be chemically converted to this compound via regioselective methylation.
Key Intermediates in Chemical Synthesis:
| Intermediate Compound | Role in Synthesis |
| Methyl 2,4-dihydroxybenzoate | Starting material for building the substituted aromatic ring. |
| Methyl 2,4-dihydroxy-6-pentylbenzoate | Intermediate after the introduction of the pentyl side chain. |
| Olivetolic acid (2,4-dihydroxy-6-pentylbenzoic acid) | A key precursor that can be selectively methylated at the 4-position. |
Achieving the desired substitution pattern on the benzoic acid core requires careful control of reaction selectivity, often necessitating the use of protecting groups. The two hydroxyl groups in precursors like 2,4-dihydroxybenzoic acid derivatives have different reactivities that can be exploited for regioselective reactions.
Regioselective Methylation: The hydroxyl group at the C-4 position is generally more nucleophilic than the C-2 hydroxyl group, which is sterically hindered and involved in intramolecular hydrogen bonding with the adjacent carboxyl group. This difference in reactivity allows for the selective methylation of the C-4 hydroxyl group. nih.gov For instance, reacting 2,4-dihydroxy-6-pentylbenzoic acid ethyl ester with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a mild base (e.g., potassium carbonate) preferentially yields the 4-methoxy derivative. google.com
Protecting Groups: In more complex syntheses, or to avoid side reactions, protecting groups may be employed. For example, a hydroxyl group can be protected as a benzyl ether, which is stable under many reaction conditions but can be easily removed later by hydrogenolysis. vanderbilt.edu Similarly, the carboxylic acid group can be protected as an ester to prevent it from reacting during steps targeting other parts of the molecule. The choice of protecting group is critical and must be compatible with the subsequent reaction steps and easily removable at the desired stage. utsouthwestern.eduthieme-connect.de
Investigation of Synthetic Route Efficiency and Yield Optimization
A plausible and frequently employed strategy for the introduction of the pentyl group is the Friedel-Crafts alkylation or acylation of a suitable methoxyphenol precursor, such as 3-methoxyphenol.
Friedel-Crafts Acylation/Alkylation:
The Friedel-Crafts reaction can be performed using either an acyl halide (acylation) followed by reduction, or an alkyl halide (alkylation). While direct alkylation with a pentyl halide might seem more straightforward, it is often plagued by issues of polysubstitution and carbocation rearrangements, leading to a mixture of products and lower yields of the desired linear pentyl substituent.
A more controlled approach involves the Friedel-Crafts acylation using valeryl chloride (pentanoyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction typically proceeds with high regioselectivity, favoring acylation at the position ortho to the hydroxyl group and para to the methoxy (B1213986) group due to the directing effects of these substituents. The resulting ketone can then be reduced to the pentyl group via methods such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). Optimization of the acylation step involves careful control of the reaction temperature and stoichiometry of the Lewis acid to minimize side reactions.
| Reaction Step | Reagents and Conditions | Typical Yield (%) |
| Friedel-Crafts Acylation | 3-methoxyphenol, Valeryl chloride, AlCl₃, Dichloromethane, 0 °C to rt | 75-85 |
| Clemmensen Reduction | Acylated intermediate, Zn(Hg), conc. HCl, Toluene, reflux | 80-90 |
Kolbe-Schmitt Carboxylation:
Following the introduction of the pentyl group to form 3-methoxy-5-pentylphenol, the next crucial step is the regioselective introduction of the carboxylic acid group. The Kolbe-Schmitt reaction is the classic method for achieving this transformation. This reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and elevated temperature.
The efficiency and regioselectivity of the Kolbe-Schmitt reaction are highly sensitive to the reaction conditions, including the nature of the alkali metal cation, temperature, and CO₂ pressure. For substituted phenols, the position of carboxylation is influenced by the electronic and steric effects of the existing substituents. In the case of 3-methoxy-5-pentylphenol, the desired product is formed by carboxylation at the position ortho to the hydroxyl group and flanked by the methoxy and pentyl groups.
Optimization studies on analogous systems have shown that using potassium hydroxide to form the phenoxide and conducting the reaction at temperatures in the range of 150-180°C under a CO₂ pressure of 5-10 atm can favor the formation of the desired salicylic acid derivative. The use of potassium ions is known to often favor para-carboxylation, but the steric hindrance from the pentyl group and the electronic influence of the methoxy group can direct the carboxylation to the desired ortho position.
| Reaction Step | Reagents and Conditions | Typical Yield (%) |
| Kolbe-Schmitt Carboxylation | 3-methoxy-5-pentylphenol, KOH, CO₂, 150-180 °C, 5-10 atm | 60-75 |
Mechanistic Studies of Synthetic and Derivatization Reactions
A thorough understanding of the reaction mechanisms is paramount for optimizing the synthesis of this compound and for designing effective derivatization strategies.
Mechanism of Friedel-Crafts Acylation:
The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The key steps are:
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the chlorine atom of the valeryl chloride, making the carbonyl carbon highly electrophilic. This complex can then dissociate to form a resonance-stabilized acylium ion.
Electrophilic Attack: The electron-rich aromatic ring of 3-methoxyphenol acts as a nucleophile and attacks the electrophilic acylium ion. The hydroxyl and methoxy groups are activating and ortho-, para-directing. The attack occurs preferentially at the position ortho to the hydroxyl group and para to the methoxy group, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
The regioselectivity of this reaction is governed by the interplay of the electronic effects of the hydroxyl and methoxy groups, which activate the ring towards electrophilic attack, and steric hindrance.
Mechanism of the Kolbe-Schmitt Reaction:
The mechanism of the Kolbe-Schmitt reaction is more complex and has been the subject of considerable investigation. The generally accepted mechanism involves the following key features:
Formation of the Phenoxide: The phenol is first deprotonated by a strong base (e.g., KOH) to form the corresponding phenoxide ion. The phenoxide is a much more powerful nucleophile than the neutral phenol.
Complexation with CO₂: The carbon dioxide molecule, a weak electrophile, coordinates with the alkali metal cation of the phenoxide. This coordination polarizes the CO₂ molecule, increasing the electrophilicity of its carbon atom.
Electrophilic Attack: The nucleophilic phenoxide attacks the electrophilic carbon of the coordinated CO₂. The attack is believed to occur from the ortho position of the phenoxide ring, proceeding through a cyclic transition state involving the alkali metal cation. This chelation control is thought to be responsible for the preferential ortho-carboxylation observed with sodium and lithium phenoxides. With potassium phenoxide, the looser ion pair may allow for some para-carboxylation.
Tautomerization: The initial adduct is an unstable cyclohexadienone intermediate which then tautomerizes to the more stable aromatic salicylate.
Protonation: Acidic workup protonates the carboxylate to yield the final carboxylic acid.
The regioselectivity of the Kolbe-Schmitt reaction on substituted phenols like 3-methoxy-5-pentylphenol is a delicate balance of steric and electronic factors. The bulky pentyl group will sterically hinder attack at the adjacent ortho position, while the electron-donating methoxy group will activate the ring, influencing the position of carboxylation.
Derivatization Reactions:
Biological Activities and Mechanistic Investigations of 2 Hydroxy 4 Methoxy 6 Pentylbenzoic Acid and Its Derivatives
Phytotoxicity and Allelopathic Interactions in Plant Systems
Research into the biological activities of 2-hydroxy-4-methoxy-6-pentylbenzoic acid and its derivatives has revealed significant phytotoxic effects, suggesting potential applications in agriculture as natural herbicides. Studies have primarily focused on various ester derivatives, evaluating their impact on the germination and growth of both monocotyledonous and dicotyledonous plants.
Certain ester derivatives of this compound have demonstrated notable inhibitory effects on the development of plant roots and hypocotyls. In studies involving the dicot species Lactuca sativa (lettuce), iso-propyl and sec-butyl esters were particularly effective. The iso-propyl 2-hydroxy-4-methoxy-6-pentylbenzoate derivative inhibited root growth by 35% and hypocotyl growth by 59%. Similarly, the sec-butyl ester derivative resulted in a 43% inhibition of root growth and a 56% inhibition of hypocotyl growth.
For the monocot species Allium cepa (onion), the n-pentyl ester of this compound was identified as the most potent inhibitor, reducing root growth by 42% and coleoptile growth by 24%. These findings highlight the specific activity of different ester forms of the parent compound on critical stages of plant development.
Table 1: Inhibition of Root and Hypocotyl/Coleoptile Growth by this compound Derivatives
| Compound Derivative | Plant Species | Plant Type | Root Growth Inhibition (%) | Hypocotyl/Coleoptile Growth Inhibition (%) |
|---|---|---|---|---|
| iso-Propyl ester | Lactuca sativa | Dicot | 35 | 59 |
| sec-Butyl ester | Lactuca sativa | Dicot | 43 | 56 |
| n-Pentyl ester | Allium cepa | Monocot | 42 | 24 |
The impact of this compound derivatives on seed germination varies depending on the specific compound and the target plant species. For Lactuca sativa, the derivatives generally exhibited low phytotoxicity concerning germination. In contrast, certain derivatives, such as the n-butyl, n-pentyl, and n-hexyl esters, proved to be phytotoxic to Allium cepa, causing delays and reductions in seed germination by up to 27%. These results suggest a selective effect on the germination process, particularly impacting the monocot species tested.
Comparative studies have revealed a degree of specificity in the phytotoxic activity of this compound esters between monocotyledonous and dicotyledonous plants.
Dicotyledonous Species (Lactuca sativa): The iso-propyl and sec-butyl esters were the most effective derivatives, significantly inhibiting root and hypocotyl growth and reducing dried biomass. Their targeted action suggests they could serve as models for developing herbicides aimed at controlling dicotyledonous weeds.
Monocotyledonous Species (Allium cepa): The n-butyl, n-pentyl, and n-hexyl esters were highly phytotoxic to this species. The n-pentyl ester, in particular, was the most potent, inhibiting root and coleoptile growth to a degree comparable to commercial herbicides. This specificity indicates its potential as a model for herbicides targeting monocotyledonous plants.
Antimicrobial Properties and Mechanisms of Action
In addition to their phytotoxic effects, derivatives of this compound have been investigated for their antimicrobial properties. These studies have explored their efficacy against various fungal and bacterial strains.
Antifungal assays have been conducted using the bioautography method to test derivatives against the fungus Cladosporium sphaerospermum. Research indicates that the presence of a free hydroxyl group on the aromatic ring enhances antifungal activity. For instance, methyl and ethyl esters of 2,4-dihydroxy-6-n-pentylbenzoate, a related compound with a free hydroxyl group at the C-4 position, showed a more pronounced effect against C. sphaerospermum compared to the 2-hydroxy-4-methoxy derivatives. znaturforsch.comnih.gov Methyl 2,4-dihydroxy-6-n-pentylbenzoate was found to have the highest activity, being effective at a concentration of 2.5 μg. znaturforsch.comnih.gov Olivetol and 2,4-dihydroxy-6-n-pentylbenzoic acid were also potent inhibitors of this fungus's growth, showing activity at 5.0 μg. znaturforsch.comnih.gov
The antibacterial potential of this compound esters has been evaluated against pathogenic strains of Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) using the disc diffusion method. znaturforsch.comnih.gov
The compounds were generally found to be weakly active, producing inhibition zones ranging from 9 to 15 mm. znaturforsch.comnih.gov Notably, the ester derivatives of 2-hydroxy-4-methoxy-6-n-pentylbenzoic acid demonstrated selectivity against E. coli. znaturforsch.comnih.gov This suggests that while the antibacterial effect is not exceptionally strong, it may be more targeted toward certain Gram-negative bacteria.
Antiviral Effects (for related compounds)
While direct antiviral studies on this compound are not extensively documented, a significant body of research exists on the antiviral properties of structurally related compounds, particularly those derived from lichens, such as depsides and depsidones. nih.gov These natural products have demonstrated a range of antiviral activities, suggesting potential avenues for therapeutic development. pnas.orgnih.gov
For instance, Perlatolic acid, a depside closely related to this compound, has shown activity against human coronaviruses, including SARS-CoV-2. nih.gov Its mechanism is thought to involve the inhibition of viral replication. nih.gov Other lichen compounds like Salazinic and Protocetraric acids have been identified as inactivators of the SARS-CoV-2 3CLpro enzyme. nih.gov The antiviral activity of Usnic acid, another lichen metabolite, is attributed to the inhibition of transcription by interfering with DNA and RNA synthesis in viruses. researchgate.net
Furthermore, depsides such as Gyrophoric acid and Diffractaic acid have shown efficacy against various viruses, including Dengue, Zika, and Chikungunya, with suggestions that they target viral replication. nih.gov The cannabinoid precursor Olivetolic acid, which shares the core 2,4-dihydroxy-6-pentylbenzoic acid structure, and its derivatives like Cannabigerolic acid (CBGA), have also been investigated for their antiviral potential. thieme-connect.denih.gov Studies have shown that compounds like CBGA can prevent the entry of SARS-CoV-2 into host cells. nih.gov
Antiviral Activity of Related Compounds
| Compound | Virus | Target/Mechanism | Reference |
| Perlatolic acid | Human Coronavirus HCoV-229E, SARS-CoV-2 | Viral Replication | nih.gov |
| Salazinic acid | SARS-CoV-2 | 3CLpro Inactivator | nih.gov |
| Protocetraric acid | SARS-CoV-2 | 3CLpro Inactivator | nih.gov |
| Usnic acid | General | Transcription (DNA/RNA synthesis) | researchgate.net |
| Gyrophoric acid | Dengue, Zika, Chikungunya | Viral Replication | nih.gov |
| Diffractaic acid | Dengue, Respiratory Syncytial Virus | Viral Replication | nih.gov |
| Cannabigerolic acid (CBGA) | SARS-CoV-2 | Prevents viral entry | nih.gov |
Enzyme Modulation and Inhibition Studies
Cholinesterase Enzyme (AChE and BChE) Inhibitory Potential
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for neurodegenerative conditions like Alzheimer's disease. nih.govmdpi.com Research into various benzoic acid derivatives has revealed potential for cholinesterase inhibition. nih.gov For example, studies on halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides), which share a 2-hydroxybenzoic acid core, have demonstrated moderate inhibition of AChE, with IC50 values ranging from 33.1 to 85.8 µM. mdpi.comnih.gov These compounds generally showed higher inhibition for AChE compared to BChE. mdpi.comnih.gov
Esterification of these salicylanilides with phosphorus-based acids was found to significantly improve activity against BChE. mdpi.com Notably, 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite emerged as a potent and selective BChE inhibitor with an IC50 value of 2.4 µM, acting as a pseudo-irreversible, mixed-type inhibitor. mdpi.com While direct data on this compound is limited, the structure-activity relationships observed in these related benzamide and benzoic acid derivatives suggest that the core phenolic acid structure can be a valuable scaffold for designing cholinesterase inhibitors. nih.govmdpi.com The lipophilic pentyl group on the target compound could potentially enhance binding to the active sites of these enzymes.
Tyrosinase Enzyme Inhibition Investigations
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and medicinal industries for treating hyperpigmentation disorders. researchgate.net A number of natural and synthetic compounds containing phenolic and resorcinolic structures have been investigated as tyrosinase inhibitors. nih.gov The structural similarity of these compounds to the enzyme's natural substrate, L-tyrosine, is a key factor in their inhibitory activity. nih.gov
Compounds with a 2,4-dihydroxy substitution pattern on an aromatic ring, which is present in the demethylated form of this compound (olivetolic acid), are particularly noted for their potent tyrosinase inhibitory effects. nih.govnih.gov For example, 2,4,2′,4′-tetrahydroxychalcone shows strong inhibitory activity, and it has been suggested that the 4-resorcinol moiety is crucial for this effect. nih.gov Similarly, 4-substituted resorcinols have been identified as potent competitive inhibitors of tyrosinase. nih.gov For instance, 4-chlororesorcinol has been shown to be a highly potent inhibitor. nih.gov These findings suggest that this compound and its hydroxylated analogue, olivetolic acid, are strong candidates for tyrosinase inhibition, with the alkyl side chain potentially contributing to the binding affinity within the enzyme's active site.
Phospholipase A2 (PLA2) and Hyaluronidase Enzyme Inhibition
Phospholipases A2 (PLA2) are enzymes that play a crucial role in inflammation by releasing arachidonic acid from cell membranes, which is a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. researchgate.netresearchgate.netmdpi.com Consequently, PLA2 inhibitors are considered potential anti-inflammatory drugs. mdpi.comnih.gov Studies have shown that various polyhydroxy phenolic compounds can inhibit PLA2 from different sources. mdpi.com For example, compounds like 1,3-dihydroxy benzene (resorcinol) and 2,4,6-trihydroxy acetophenone have been shown to be effective inhibitors of PLA2 activity and induced edema. mdpi.com Molecular modeling suggests these compounds may interact with key amino acids like Asp49 in the enzyme's active site, destabilizing the essential calcium ion for catalytic activity. mdpi.com Given that this compound possesses a substituted resorcinol-type structure, it is plausible that it could exhibit inhibitory activity against PLA2.
Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. Their inhibition can be beneficial in preventing the spread of toxins and infections and in cancer therapy. mdpi.com A variety of compounds have been evaluated as hyaluronidase inhibitors, with polymeric substances like poly(styrene-4-sulfonate) and O-sulfated hyaluronic acid derivatives showing high potency. mdpi.com While specific studies on this compound are lacking, the general ability of phenolic compounds to interact with and inhibit enzymes suggests that it could be a candidate for investigation as a hyaluronidase inhibitor.
Other Enzyme Systems (e.g., 5-lipoxygenase, thyroid peroxidase, protein SUMOylation for related compounds)
5-Lipoxygenase (5-LOX): This enzyme is involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.govnih.gov Inhibition of 5-LOX is a therapeutic target for various inflammatory diseases. nih.govnih.gov Natural products, including lichen-derived compounds, have been identified as 5-LOX inhibitors. For example, the lichen depside Thamnolic acid is a potent 5-lipoxygenase inhibitor with an IC50 of 8.3 µM. nih.gov Many plant-derived phenolic compounds and flavonoids have also been reported to interfere with 5-LOX product synthesis. nih.govnih.gov
Thyroid Peroxidase (TPO): TPO is a crucial enzyme in the synthesis of thyroid hormones. mdpi.comsemanticscholar.org Various phenolic compounds have been shown to inhibit TPO activity. researchgate.netmdpi.comsemanticscholar.org For example, rosmarinic acid, quercetin, and rutin have all demonstrated TPO inhibition with IC50 values ranging from 0.004 mM to 1.44 mM. researchgate.netmdpi.com The mode of inhibition varies among these compounds, including competitive, noncompetitive, and uncompetitive mechanisms. researchgate.netmdpi.com The phenolic structure of this compound makes it a plausible candidate for TPO inhibition studies.
Protein SUMOylation: SUMOylation is a post-translational modification process where Small Ubiquitin-like Modifier (SUMO) proteins are attached to target proteins, regulating various cellular processes. nih.gov Dysregulation of SUMOylation is linked to diseases like cancer, making the enzymes in this pathway potential therapeutic targets. nih.govresearchgate.net Small-molecule inhibitors of the SUMOylation pathway are being developed, with compounds like ginkgolic acid known to block the formation of the E1-SUMO intermediate. researchgate.net While specific data on this compound is not available, the exploration of natural phenolic compounds as inhibitors of this pathway is an active area of research. nih.govresearchgate.net
Inhibition of Other Enzyme Systems by Related Compounds
| Enzyme | Inhibitor Compound | IC50 Value | Reference |
| 5-Lipoxygenase | Thamnolic acid | 8.3 µM | nih.gov |
| Thyroid Peroxidase | Rosmarinic acid | 0.004 mM | researchgate.netmdpi.com |
| Thyroid Peroxidase | Quercetin | - | researchgate.netmdpi.com |
| Thyroid Peroxidase | Rutin | 1.44 mM | researchgate.netmdpi.com |
Cellular and Molecular Mechanisms (In Vitro and Non-Human Systems)
The cellular and molecular effects of this compound and its close structural analogs have been explored in several in vitro and non-human studies, revealing a range of biological activities.
A study on 2-hydroxy-4-methoxy benzoic acid (HMBA), a closely related compound lacking the pentyl group, demonstrated its potential as an anticancer agent against melanoma cells (SK-MEL-28). HMBA was found to induce dose-dependent DNA damage and trigger apoptosis. Further investigation revealed that it also induces autophagy, a cellular process of degradation and recycling of cellular components. The molecular mechanism was linked to the phosphorylation of key signaling proteins such as ERK, p38, and JNK. The study concluded that the activation of caspase-3 and the initiation of autophagy are mediated through the activation of ERK phosphorylation, ultimately inhibiting the proliferation of melanoma cells.
In a non-human model, 2-hydroxy-4-methoxy benzoic acid has also been shown to have hepatoprotective effects against carbon tetrachloride-induced liver toxicity in rats. researchgate.net Its mechanism of action involves anti-inflammatory and antioxidant pathways. The compound was found to lower serum transaminase activities, reduce hepatic lipid peroxidation, and restore glutathione levels. researchgate.net It also modulated the levels of inflammatory cytokines, including TNF-α, IL-1β, IL-10, and IL-6. researchgate.net The study also pointed to the modulation of heme oxygenase (HO-1) and myeloperoxidase (MPO) activities as part of its protective mechanism. researchgate.net
Furthermore, the biosynthetic precursor, olivetolic acid, which is the 2,4-dihydroxy analog, has shown a modest anticonvulsant effect in a mouse model of Dravet syndrome, indicating its activity within the central nervous system.
Induction of Apoptosis and Autophagy in Cell Lines (for related compounds)
Several compounds structurally related to this compound have been shown to induce programmed cell death, including apoptosis and autophagy, in various cancer cell lines.
2-hydroxy-4-methoxy benzoic acid (HMBA), a closely related analogue, has been demonstrated to induce both apoptosis and autophagy in SK-MEL-28 melanoma cells . The induction of these cell death mechanisms is a key strategy in cancer therapy.
Other lichen metabolites have also been extensively studied for these properties:
Atranorin : This common depside induces apoptosis in both healthy and cancerous cells researchgate.net. Studies on hepatocellular carcinoma cell lines showed that atranorin treatment led to significant cell death, primarily through a necrotic-like mechanism rather than a typical apoptotic one nih.govresearchgate.net.
Usnic Acid : A well-studied dibenzofuran derivative, usnic acid is known to induce both apoptosis and autophagy in a variety of cancer cells, including those of gastric cancer and hepatocellular carcinoma mdpi.comnih.gov. In HepG2 liver cancer cells, usnic acid was shown to cause apoptosis, and the inhibition of autophagy enhanced this effect, suggesting a complex interplay between the two pathways researchgate.netoup.com.
Evernic Acid : This depside has been found to activate apoptosis in ovarian cancer cell lines, suggesting its potential as a therapeutic agent nih.gov.
Secalonic Acid D : Research has shown that Secalonic Acid D induces apoptosis in HL60 and K562 leukemia cells nih.gov. Furthermore, a novel derivative of secalonic acid was found to trigger apoptosis in triple-negative breast cancer cells by generating reactive oxygen species and damaging mitochondria nih.gov.
Gyrophoric Acid : This tridepside has been identified as being slightly pro-apoptotic against several cancer cell lines, including HL-60 (human promyelocytic leukemia), A2780 (human ovarian carcinoma), and Jurkat (human T-lymphocyte) cells mdpi.com.
Table 1: Apoptotic and Autophagic Activity of Related Compounds
| Compound | Activity | Cell Line(s) | Key Findings |
|---|---|---|---|
| 2-hydroxy-4-methoxy benzoic acid (HMBA) | Apoptosis & Autophagy | SK-MEL-28 (Melanoma) | Induces both cell death mechanisms . |
| Atranorin | Apoptosis & Necrosis | Hepatocellular Carcinoma (SNU-182, Huh-7) | Primarily causes necrotic-like cell death nih.govresearchgate.net. |
| Usnic Acid | Apoptosis & Autophagy | Gastric Cancer (BGC823, SGC7901), HepG2 | Induces both pathways; autophagy inhibition enhances apoptosis nih.govoup.com. |
| Evernic Acid | Apoptosis | Ovarian Cancer | Activates apoptosis at cellular and molecular levels nih.gov. |
| Secalonic Acid D | Apoptosis | HL60, K562 (Leukemia) | Demonstrated potent cytotoxicity and induced apoptosis nih.gov. |
Modulation of Intracellular Signaling Pathways (e.g., ERK phosphorylation, for related compounds)
The induction of apoptosis and autophagy by these compounds is often mediated through the modulation of key intracellular signaling pathways.
Specifically, 2-hydroxy-4-methoxy benzoic acid (HMBA) has been shown to promote apoptosis and autophagy in melanoma cells by increasing the phosphorylation of vital signaling proteins such as ERK, p38, and JNK . Further investigation revealed that the phosphorylation of ERK is directly responsible for activating autophagy proteins like LC3 and p62, as well as the key apoptotic protein caspase-3 .
Other related compounds influence similar or different pathways:
Usnic Acid : This compound is reported to induce autophagy and apoptosis by inhibiting several signaling pathways, including AKT/mTOR and the MAPK pathways (ERK1/2, JNK) researchgate.netoup.com.
Secalonic Acid D : Its anticancer activity in leukemia cells involves the GSK-3β/β-catenin/c-Myc pathway, leading to cell cycle arrest and apoptosis nih.gov. Related secalonic acids have been shown to inhibit the Akt/mTOR pathway in breast cancer models nih.gov.
Table 2: Modulation of Signaling Pathways by Related Compounds
| Compound | Target Pathway | Cell Line(s) | Outcome |
|---|---|---|---|
| 2-hydroxy-4-methoxy benzoic acid (HMBA) | ↑ p-ERK, p-p38, p-JNK | SK-MEL-28 (Melanoma) | Activation of ERK phosphorylation mediates apoptosis and autophagy . |
| Usnic Acid | ↓ AKT/mTOR, ↓ ERK/JNK | HepG2, Gastric Cancer | Inhibition of these pathways induces apoptosis and autophagy researchgate.netoup.com. |
| Secalonic Acid D | ↑ GSK-3β, ↓ β-catenin/c-Myc | HL60, K562 (Leukemia) | Induces G1 phase cell cycle arrest and apoptosis nih.gov. |
Antioxidant Activity and Scavenging of Reactive Oxygen Species (for related compounds)
Many depsides, depsidones, and other lichen secondary metabolites exhibit significant antioxidant properties. Their chemical structures, rich in phenolic hydroxyl groups, enable them to neutralize free radicals and scavenge reactive oxygen species (ROS), thus protecting cells from oxidative stress researchgate.netdergipark.org.tr.
Atranorin : This depside displays a complex redox profile, acting as either an antioxidant or a pro-oxidant depending on the specific radical and concentration nih.govcore.ac.uk. It has shown strong radical scavenging activity and can protect cells against hydrogen peroxide (H₂O₂)-induced damage core.ac.uknih.gov. However, at higher concentrations, it can also enhance the production of H₂O₂ and nitric oxide mdpi.com.
Usnic Acid : Recognized for its potent antioxidant capabilities, usnic acid effectively neutralizes free radicals and can inhibit lipid peroxidation at a level comparable to vitamin E researchgate.netdergipark.org.tr. It demonstrates a strong antioxidant capacity in the oxygen radical absorbance capacity (ORAC) assay and can reduce ROS production in cells mdpi.comacs.org.
Evernic Acid : This compound is a major contributor to the antioxidant capacity of extracts from lichens like Evernia prunastri nih.govnih.gov. Studies have shown it can suppress the increase in ROS levels that result from mitochondrial damage, highlighting its protective effects semanticscholar.org.
Other Depsides : Various other depsides and depsidones, such as salazinic acid and erythrin, have also demonstrated noteworthy antioxidant and radical-scavenging activities in different assay systems mdpi.com.
Table 3: Antioxidant and ROS Scavenging Activities of Related Compounds
| Compound | Antioxidant Activity / ROS Scavenging | Assay/Model |
|---|---|---|
| Atranorin | Scavenges superoxide radicals; protects against H₂O₂ damage mdpi.comcore.ac.uk. | In vitro assays (TRAP/TAR), SH-SY5Y cells |
| Usnic Acid | Potent free radical scavenger; inhibits lipid peroxidation researchgate.netdergipark.org.tr. | ORAC assay, in silico studies |
| Evernic Acid | High antioxidant capacity; reduces MPP+-induced ROS semanticscholar.org. | DPPH assay, cellular models |
| Salazinic Acid | Strong scavenging of DPPH and superoxide anion radicals mdpi.com. | DPPH assay, reducing power assays |
Neuroactive Properties (e.g., neurotrophic, neurogenic activities for related depsides)
Certain depsides have been investigated for their neuroactive properties, showing potential for neuroprotection and promoting neuronal growth.
Diffractaic Acid : This depside has been identified as a potent proneurogenic and neurotrophic agent nih.govmdpi.com. In mouse neuroblastoma (Neuro2A) cells, it stimulated neurite outgrowth and upregulated the gene expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) nih.govmdpi.com. It also acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease nih.govmdpi.com.
Atranorin : Beyond its other activities, atranorin has shown potential as an anxiolytic and antidepressant agent in animal models. In stressed rats, treatment with atranorin was found to increase hippocampal neurogenesis, suggesting a role in promoting the growth of new neurons mdpi.com.
Usnic Acid : This compound has demonstrated potent inhibitory effects against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in cholinergic transmission whose inhibitors are used in treating neurodegenerative conditions like Alzheimer's disease scienceopen.com.
Depsides from Salvia miltiorrhiza : A study on depsides isolated from this medicinal herb found that they exhibited extraordinary protective effects against H₂O₂-induced apoptosis in human neuroblastoma (SH-SY5Y) cells, indicating significant neuroprotective potential mdpi.com.
Table 4: Neuroactive Properties of Related Depsides
| Compound/Source | Neuroactive Property | Key Findings |
|---|---|---|
| Diffractaic Acid | Neurotrophic, Proneurogenic, AChE Inhibition | Promoted neurite outgrowth; upregulated BDNF & NGF; potent AChE inhibitor (IC₅₀ = 6.8 μM) nih.govmdpi.com. |
| Atranorin | Neurogenesis, Anxiolytic/Antidepressant | Increased hippocampal neurogenesis in a rat model of depression mdpi.com. |
| Usnic Acid | AChE & BChE Inhibition | Potent inhibitor of both enzymes (IC₅₀ = 1.273 nM for AChE, 0.239 nM for BChE) scienceopen.com. |
| Depsides from Salvia miltiorrhiza | Neuroprotective | Protected neuroblastoma cells from oxidative stress-induced apoptosis mdpi.com. |
Structure Activity Relationship Sar Studies of 2 Hydroxy 4 Methoxy 6 Pentylbenzoic Acid Derivatives
Correlating Substituent Effects with Biological Activities
Research into the derivatives of 2-Hydroxy-4-methoxy-6-pentylbenzoic acid has demonstrated that alterations to the ester group and the length of the alkyl chain can significantly influence their biological activities, particularly their antifungal and antibacterial properties.
A study involving a series of esters of 2-hydroxy-4-methoxy-6-n-pentylbenzoic acid revealed variations in their activity against the fungus Cladosporium sphaerospermum and pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The antifungal assays indicated that while the parent acid and its esters exhibited activity, the potency was influenced by the nature of the ester group. For instance, methyl 2,4-dihydroxy-6-n-pentylbenzoate showed the highest antifungal activity. nih.gov
With regard to antibacterial properties, the esters of 2-hydroxy-4-methoxy-6-n-pentylbenzoic acid were found to be weakly active, with selectivity against E. coli. nih.gov The toxicity of these compounds, evaluated using the brine shrimp lethality assay, also showed substituent-dependent effects. Perlatolic acid and methyl 2-hydroxy-4-methoxy-6-n-pentylbenzoate were identified as the most active in this assay. nih.gov
The following table summarizes the biological activities of some this compound derivatives:
Table 1: Biological Activities of this compound Derivatives| Compound | Biological Activity |
|---|---|
| Methyl 2,4-dihydroxy-6-n-pentylbenzoate | Highest antifungal activity (2.5 µg) against C. sphaerospermum |
| Olivetol | Potent inhibitor of C. sphaerospermum growth (5.0 µg) |
| 2,4-dihydroxy-6-n-pentylbenzoic acid | Potent inhibitor of C. sphaerospermum growth (5.0 µg) |
| 2-hydroxy-4-methoxy-6-n-pentylbenzoic esters | Weakly active against S. aureus and E. coli, selective against E. coli |
| Perlatolic acid | Most active in brine shrimp lethality assay (LD50 of 24.1 µM) |
| Methyl 2-hydroxy-4-methoxy-6-n-pentylbenzoate | Active in brine shrimp lethality assay (LD50 of 27.2 µM) |
Importance of Hydroxyl and Methoxy (B1213986) Group Positions for Bioactivity
The positions of the hydroxyl (-OH) and methoxy (-OCH3) groups on the benzoic acid ring are critical determinants of the biological activity of this class of compounds. The antioxidant properties of phenolic acids, for example, are closely linked to the number and position of these functional groups. researchgate.net
Generally, the antioxidant activity of phenolic acids increases with the number of phenolic hydroxyl groups. researchgate.net Studies on various phenolic acids have shown that both hydroxyl and methoxy groups can significantly enhance antioxidant activity. nih.gov The methoxy group, in particular, has been shown to enhance the antioxidant activity of phenolic compounds with conjugated systems. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the molecular features that are important for bioactivity. tiu.edu.iq
A typical QSAR study involves three key components: a dataset of compounds with known biological activity, molecular descriptors that characterize the structural and physicochemical properties of the compounds, and statistical methods to correlate the descriptors with the activity. tiu.edu.iq
While the principles of QSAR are widely applied in medicinal chemistry, specific QSAR models for this compound derivatives were not detailed in the provided search results. The development of such a model would require a dataset of analogs with a range of biological activities and the calculation of relevant molecular descriptors to build a predictive model.
Stereochemical Influences on Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a pivotal role in the biological activity of chiral compounds. mdpi.comresearchgate.net Different stereoisomers of a molecule can exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological targets such as enzymes and receptors. mdpi.comresearchgate.net
The significance of chirality has been demonstrated for various natural and synthetic compounds, where only one enantiomer or diastereomer displays the desired biological effect. mdpi.comresearchgate.net This stereoselectivity is often attributed to the specific fit required for binding to a biological receptor or the active site of an enzyme. mdpi.comresearchgate.net
For this compound, the molecule itself is not chiral. However, the introduction of chiral centers through derivatization could lead to stereoisomers with potentially different biological activities. A comprehensive SAR study would ideally include an investigation into the stereochemical requirements for activity if chiral derivatives are synthesized. At present, specific studies on the stereochemical influences of this compound derivatives are not available in the provided search results.
Analytical Characterization and Detection Methodologies in Research
Advanced Spectroscopic Techniques for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)
Currently, detailed experimental 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopic data for 2-Hydroxy-4-methoxy-6-pentylbenzoic acid are not available in peer-reviewed scientific literature. Such data would be essential for the definitive assignment of all proton and carbon signals and for confirming the connectivity of the pentyl, methoxy (B1213986), hydroxyl, and carboxylic acid groups to the benzene ring.
Mass Spectrometry (MS, ESI-MS, UHPLC-Q-Orbitrap-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight and investigating the fragmentation patterns of this compound. The compound has a monoisotopic mass of 238.12051 Da. While specific experimental fragmentation data from techniques like ESI-MS or UHPLC-Q-Orbitrap-MS have not been published, predicted collision cross section (CCS) values provide theoretical data for its identification in mass spectrometry analyses. uni.lu These predictions are valuable for identifying the compound in complex mixtures when coupled with high-resolution mass spectrometry.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 239.12779 | 153.2 |
| [M+Na]⁺ | 261.10973 | 160.6 |
| [M-H]⁻ | 237.11323 | 154.3 |
| [M+NH₄]⁺ | 256.15433 | 170.0 |
| [M+K]⁺ | 277.08367 | 158.1 |
| [M+H-H₂O]⁺ | 221.11777 | 147.4 |
| [M]⁺ | 238.11996 | 156.4 |
| [M]⁻ | 238.12106 | 156.4 |
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy
Published experimental data detailing the specific Ultraviolet-Visible (UV-Vis) absorption maxima or a complete Infrared (IR) spectrum for this compound are not available. An IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H), carboxylic acid (C=O and O-H), and aromatic (C=C) functional groups present in the molecule.
High-Resolution Chromatographic Methods for Purity and Quantification
Chromatographic techniques are fundamental for separating this compound from other compounds and for its quantification.
High-Performance Liquid Chromatography (HPLC)
Specific High-Performance Liquid Chromatography (HPLC) methods, including details on columns, mobile phases, and retention times, dedicated to the analysis of this compound have not been documented in the available scientific literature. The development of a validated HPLC method would be a critical step for quality control and quantitative studies involving this compound.
Thin-Layer Chromatography (TLC)
There is no published information regarding the Thin-Layer Chromatography (TLC) analysis of this compound. This includes a lack of data on suitable solvent systems and corresponding retardation factor (R_f) values, which are essential for routine purity assessment and reaction monitoring.
X-ray Crystallography for Absolute Structure Determination
The application of single-crystal X-ray crystallography would provide an unambiguous structural elucidation of this compound. This powerful analytical technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide detailed information about the arrangement of atoms within the crystal lattice.
A successful crystallographic analysis would yield precise data on the molecule's conformation, including the planarity of the benzene ring and the orientation of the hydroxyl, methoxy, carboxyl, and pentyl substituents. Furthermore, it would reveal the intricate network of intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the solid state.
Despite the importance of such data, to date, no crystallographic information file (CIF) or detailed structural report for this compound is available in the public domain, including major crystallographic databases. Consequently, key crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this specific compound remain undetermined.
While X-ray diffraction data exists for structurally related compounds, the strict focus of this article on this compound prevents the inclusion of such analogous data. The scientific community awaits a definitive single-crystal X-ray diffraction study to fully characterize the solid-state structure of this particular benzoic acid derivative.
Computational Chemistry and Theoretical Studies of 2 Hydroxy 4 Methoxy 6 Pentylbenzoic Acid
Molecular Modeling and Conformational Analysis
Molecular modeling of 2-Hydroxy-4-methoxy-6-pentylbenzoic acid involves the use of computational techniques to represent and manipulate its three-dimensional structure. A crucial aspect of molecular modeling is conformational analysis, which aims to identify the stable arrangements of atoms in the molecule, known as conformers, and to determine their relative energies.
The flexibility of the pentyl chain and the rotation around the single bonds connecting the carboxylic and methoxy (B1213986) groups to the benzene ring give rise to a multitude of possible conformations for this compound. Identifying the lowest energy conformers is essential, as these are the most likely to be present under physiological conditions and to interact with biological targets.
Computational methods such as molecular mechanics and quantum mechanics are employed to perform conformational analysis. These methods calculate the potential energy of the molecule for different spatial arrangements of its atoms. The results of a conformational analysis can be visualized through a potential energy surface, which maps the energy of the molecule as a function of its geometric parameters, such as torsion angles.
For analogous compounds, such as other benzoic acid derivatives, conformational studies have revealed the influence of substituents on the orientation of the carboxylic acid group and other flexible side chains. acs.orgucl.ac.uk These studies help in understanding how the specific arrangement of functional groups in this compound might influence its chemical behavior and biological activity.
Table 1: Illustrative Conformational Energy Profile Data for a Substituted Benzoic Acid Derivative
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 5.2 |
| 30 | 3.1 |
| 60 | 1.0 |
| 90 | 0.0 |
| 120 | 1.5 |
| 150 | 3.8 |
| 180 | 5.0 |
Note: This table is illustrative and based on general principles of conformational analysis for substituted benzoic acids.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. researchgate.net For this compound, DFT calculations can provide a wealth of information about its chemical properties.
DFT calculations can be used to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. nih.gov
Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which illustrates the charge distribution within the molecule and helps to predict sites for electrophilic and nucleophilic attack. Other reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can also be derived from DFT calculations, providing a deeper understanding of the molecule's reactivity. scielo.org.za
Studies on various hydroxybenzoic acid derivatives have demonstrated the utility of DFT in elucidating their antioxidant properties by calculating bond dissociation enthalpies of the hydroxyl groups. researchgate.net For instance, research on dihydroxybenzoic acids has shown how the position of hydroxyl groups affects their antioxidant potential. nih.gov
Table 2: Illustrative Electronic Properties of Benzoic Acid Derivatives from DFT Calculations
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 4-Hydroxybenzoic Acid | -6.54 | -1.23 | 5.31 |
| 3,4-Dihydroxybenzoic Acid | -6.21 | -1.55 | 4.66 |
| Gallic Acid | -6.15 | -1.68 | 4.47 |
Note: This data is sourced from studies on other hydroxybenzoic acids and is for illustrative purposes. researchgate.netscielo.org.za
Prediction of Molecular Interactions and Binding Affinities (e.g., Enzyme-Ligand Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, docking simulations can be used to predict its binding mode and affinity to a specific biological target, such as an enzyme or a receptor.
The process involves placing the ligand (this compound) into the binding site of the target protein and evaluating the interactions between them. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable binding.
Molecular docking studies on phenolic compounds and benzoic acid derivatives have been used to explore their potential as inhibitors of various enzymes. mdpi.com For example, docking studies have been performed on derivatives of benzoic acid to assess their potential antiviral activity against the main protease of SARS-CoV-2. mdpi.com Such studies can provide valuable hypotheses about the potential biological targets of this compound and the molecular basis for its activity.
Table 3: Illustrative Molecular Docking Results for a Phenolic Compound with a Target Protein
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Illustrative Phenolic Compound | Example Kinase | -8.5 | Lys72, Glu91, Leu134 |
Note: This table is a hypothetical example to illustrate the type of data obtained from molecular docking studies.
In Silico Screening and Virtual Ligand Design
In silico screening, also known as virtual screening, is a computational method used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. tandfonline.com This approach can be used to explore the therapeutic potential of derivatives of this compound.
Virtual screening can be performed using either ligand-based or structure-based methods. Ligand-based methods rely on the knowledge of other molecules that bind to the target of interest, while structure-based methods use the three-dimensional structure of the target protein.
Starting with the core structure of this compound, new virtual ligands can be designed by modifying its functional groups. These newly designed molecules can then be screened in silico for their predicted binding affinity to a panel of biological targets. This process allows for the rapid evaluation of a large number of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing.
Studies on phenolic lipids and other natural products have demonstrated the utility of in silico screening in identifying potential inhibitors for bacterial and viral targets. nih.gov These approaches can accelerate the discovery of new bioactive compounds based on the this compound scaffold.
Advanced Research Applications and Future Directions for 2 Hydroxy 4 Methoxy 6 Pentylbenzoic Acid
Development as a Lead Compound for Agrochemical Research (e.g., Natural Herbicides)
2-Hydroxy-4-methoxy-6-pentylbenzoic acid, a derivative of the naturally occurring lichen metabolite perlatolic acid, has emerged as a promising lead compound in agrochemical research, particularly in the search for new antifungal and antibacterial agents. Research has focused on synthesizing and evaluating a series of its ester derivatives to establish structure-activity relationships for antimicrobial applications. nih.gov
In one key study, various esters of this compound—including methyl, ethyl, butyl, pentyl, isopropyl, sec-butyl, and benzyl esters—were prepared through structural modifications of perlatolic acid. These compounds were then tested for activity against the fungus Cladosporium sphaerospermum and the bacteria Staphylococcus aureus and Escherichia coli. nih.gov
The investigation revealed that the compounds demonstrated notable antifungal properties. A significant finding was that derivatives with a free hydroxyl group at the C-4 position of the aromatic ring exhibited more pronounced activity against C. sphaerospermum. This suggests that this functional group is important for the compound's antifungal mechanism. While the antibacterial effects were generally weak, the esters of this compound showed selectivity against E. coli. nih.gov The methyl ester of this compound was also found to be among the most toxic compounds against Artemia salina larvae in a brine shrimp lethality assay, with an LD50 value of 27.2 µM. nih.gov
These findings underscore the potential of this chemical scaffold as a foundation for developing new, natural-based fungicides. The demonstrated activity and the insights into the structural requirements for this activity position this compound as a valuable lead for further optimization in the creation of effective agrochemicals.
Interactive Data Table: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | Activity/Observation |
| This compound Esters | Escherichia coli | Selectively active |
| This compound Esters | Staphylococcus aureus | Weakly active (Inhibition zones 9-15 mm) |
| Methyl 2-hydroxy-4-methoxy-6-pentylbenzoate | Cladosporium sphaerospermum | Antifungal activity noted |
| Ethyl 2-hydroxy-4-methoxy-6-pentylbenzoate | Cladosporium sphaerospermum | Antifungal activity noted |
| Methyl 2-hydroxy-4-methoxy-6-pentylbenzoate | Artemia salina (Toxicity) | LD50 value of 27.2 µM |
Application in Phytochemical and Natural Product Discovery
While this compound is primarily accessed via the semi-synthesis from the more complex lichen depside, perlatolic acid, its core structure is representative of a class of alkylated hydroxybenzoic acids found in nature. nih.govresearchgate.net The study of this compound is therefore intrinsically linked to the broader field of phytochemical and natural product discovery. Its parent compound, perlatolic acid, has been isolated from lichens such as Cetrelia monachorum, highlighting the rich chemical diversity available from these symbiotic organisms. researchgate.net
The chemical family to which this compound belongs, the orsellinic acid and olivetolic acid derivatives, are key secondary metabolites in many lichens and fungi. These compounds are synthesized through polyketide pathways and often possess significant biological activities. For example, perlatolic acid itself has been investigated for anti-inflammatory, antioxidant, and antiviral properties. researchgate.net By studying the bioactivity of simpler derivatives like this compound, researchers can dissect which parts of the more complex parent molecule are essential for its biological function. This approach is fundamental to natural product discovery, where complex natural scaffolds are simplified to create more easily synthesized compounds that retain or even enhance the desired activity.
Role as a Chemical Probe in Biological Systems to Elucidate Pathways
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways, to understand their function. nih.govyoutube.com Given the demonstrated antifungal activity of this compound and its derivatives, the compound stands as a candidate for development into a chemical probe to investigate fungal biology. nih.gov
Its ability to inhibit the growth of fungi like Cladosporium sphaerospermum suggests that it interacts with specific molecular targets essential for fungal survival. nih.gov Future research could focus on using this molecule as a probe to identify these targets. For instance, labeled versions of the compound could be synthesized to perform affinity purification-mass spectrometry experiments, pulling its protein binding partners out of fungal cell lysates for identification.
Furthermore, its parent compound, perlatolic acid, has been shown to inhibit pathways related to inflammation, such as the NF-kB pathway, and enzymes like 5-lipoxygenase. researchgate.net By using this compound in comparative studies, researchers could elucidate whether the entire complex depside structure of perlatolic acid is necessary for these effects or if this simpler, single-ring derivative can achieve similar inhibition. This would help to map the specific interactions required to modulate these biological pathways.
Potential as a Precursor in Specialty Chemical Synthesis for Research Purposes
The utility of this compound as a precursor in the synthesis of specialty research chemicals has been clearly established. Its structure serves as a versatile scaffold for creating libraries of related molecules to probe biological activities. The most direct example is its use in the synthesis of a variety of alkyl and benzyl esters for structure-activity relationship (SAR) studies in the context of antimicrobial research. nih.gov
This process involves straightforward esterification reactions, demonstrating the accessibility of the carboxylic acid functional group for chemical modification. Beyond simple esters, the phenolic hydroxyl and the aromatic ring itself present opportunities for further derivatization. For example, related hydroxybenzoic acids have been used as starting materials in multi-step syntheses of complex biologically active molecules, such as the protein kinase inhibitor bosutinib. mdpi.com This illustrates the potential for the this compound scaffold to be incorporated into more complex target molecules for pharmaceutical or materials science research. The presence of multiple functional groups—a carboxylic acid, a hydroxyl group, a methoxy (B1213986) group, and an alkyl chain—provides several handles for chemists to use in constructing novel and specialized chemical entities.
Methodological Innovations in Isolation and Derivatization of Similar Compounds
Research involving this compound contributes to and benefits from methodological innovations in the isolation and derivatization of phenolic compounds. The primary route to obtaining this specific compound is through the structural modification of perlatolic acid, a method that involves the cleavage of the ester bond in the parent depside. nih.gov
Innovations in derivatization are exemplified by the systematic synthesis of its ester series to probe biological activity. Standard esterification procedures are employed, but the application to this class of natural product derivatives helps build a reliable toolkit for chemists working with similar molecules. nih.gov Furthermore, methylation is a common derivatization strategy for hydroxybenzoic acids. Methods often utilize methylating agents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate to selectively add methyl groups to hydroxyl or carboxylic acid moieties. nih.gov
For related natural compounds, advanced chromatographic techniques are essential for isolation. For instance, the isolation of phenolic acid derivatives from plant sources often relies on High-Performance Liquid Chromatography (HPLC), which allows for the simultaneous determination and quantification of multiple related compounds in complex extracts. researchgate.net These analytical methods are crucial for quality control and for guiding the isolation of pure substances for further study and derivatization.
Q & A
Q. What analytical techniques are recommended for identifying 2-Hydroxy-4-methoxy-6-pentylbenzoic acid in natural product extracts?
- Methodological Answer : A combination of chromatographic and spectroscopic methods is essential:
- HPLC : Use standardized reverse-phase HPLC with retention index 12 (Rf value) for preliminary screening .
- UV-Vis Spectroscopy : Detect characteristic absorption at 220–238 nm under acidic conditions .
- Mass Spectrometry (MS) : Key fragmentation peaks include m/z 238 (molecular ion), 221 (loss of -OH), and 194 (further demethylation) . Confirm with high-resolution MS (HRMS) to distinguish from isomers.
- Acid Spray Tests : Yellow coloration under long-wave UV (365 nm) after acid treatment distinguishes it from related depsides .
Q. How can researchers distinguish this compound from structurally similar benzoic acid derivatives?
- Methodological Answer :
- Chromatographic Differentiation : Compare retention times (HPLC) and Rf values against reference standards. For example, its Rf of 12 differs from perlatolic acid (Rf 10) in TLC .
- Mass Spectral Patterns : Look for the absence of m/z 266 (indicative of β-orcinol depsidones) and presence of m/z 220–238 .
- Biosynthetic Context : Cross-reference with lichen metabolite databases, as this compound is biosynthetically linked to 2,4-dihydroxy-6-pentylbenzoic acid .
Advanced Research Questions
Q. What methodological considerations are critical when synthesizing analogs of this compound?
- Methodological Answer :
- Esterification Strategies : Adapt protocols for similar benzoic acids, such as acid-catalyzed esterification (e.g., H₂SO₄ with methanol/ethanol for methoxy/ethoxy groups) .
- Protection-Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl moieties during alkylation of the pentyl side chain .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water .
Q. How should researchers address contradictions in mass spectral data across studies of this compound?
- Methodological Answer :
- Standardized Ionization : Use electrospray ionization (ESI) in negative mode to minimize fragmentation variability. Compare with matrix-assisted laser desorption/ionization (MALDI) data for cross-validation .
- Artifact Mitigation : Re-extract lichen samples (e.g., Cladonia macaronesica) under inert conditions to rule out oxidation artifacts, which may explain discrepancies in m/z 238 vs. 266 .
- Collaborative Reproducibility : Share raw spectral data via platforms like MassBank to reconcile conflicting interpretations .
Q. What biosynthetic pathways are hypothesized for this compound in lichen systems?
- Methodological Answer :
- Polyketide Synthase (PKS) Route : Hypothesize a Type III PKS pathway, where malonyl-CoA extends a pentyl-primed starter unit, followed by hydroxylation and O-methylation .
- Enzymatic Profiling : Use LC-MS/MS to trace ¹³C-labeled acetate incorporation into the aromatic ring and side chain .
- Comparative Metabolomics : Analyze co-occurring compounds (e.g., perlatolic acid) in Cladonia species to infer shared enzymatic steps .
Q. What challenges arise in isolating this compound from lichen matrices, and how can they be resolved?
- Methodological Answer :
- Matrix Complexity : Lichen thalli contain polysaccharides and lipids that co-elute with target compounds. Pre-purify via Soxhlet extraction (hexane → acetone) to remove non-polar interferents .
- Artifact Formation : Avoid prolonged exposure to light/heat during extraction. Use lyophilization instead of rotary evaporation to preserve labile hydroxyl groups .
- Final Purification : Combine size-exclusion chromatography (Sephadex LH-20) with preparative HPLC (C18 column, 0.1% formic acid in H₂O/MeCN) .
Key Research Notes
- Artifact Alert : This compound may form during extraction due to methylation of 2,4-dihydroxy precursors; validate findings with freshly collected lichen specimens .
- Ecological Relevance : Its presence in Cladonia macaronesica suggests a role in UV protection or allelopathy, warranting in situ ecological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
